molecular formula C22H19NO4 B3396220 (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate CAS No. 1011573-53-7

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate

Cat. No.: B3396220
CAS No.: 1011573-53-7
M. Wt: 361.4 g/mol
InChI Key: VPAZDUSKIAGMKU-VOTSOKGWSA-N
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Description

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate is an organic compound that features a combination of pyridine and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate typically involves the following steps:

    Formation of the vinylpyridine intermediate: This can be achieved by the condensation of 4-pyridinecarboxaldehyde with an appropriate vinyl precursor under basic conditions.

    Esterification: The intermediate is then esterified with 2,6-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The pyridine moiety can bind to metal ions, influencing enzymatic activities and signaling pathways. The vinyl group can undergo reactions that modify the compound’s biological activity, while the benzoate moiety can interact with cellular membranes, affecting permeability and transport processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(pyridin-4-yl)vinyl)benzoic acid
  • 4-(2-(pyridin-4-yl)vinyl)phenyl acetate
  • 4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate

Uniqueness

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate is unique due to the presence of both pyridine and 2,6-dimethoxybenzoate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-25-19-4-3-5-20(26-2)21(19)22(24)27-18-10-8-16(9-11-18)6-7-17-12-14-23-15-13-17/h3-15H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAZDUSKIAGMKU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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